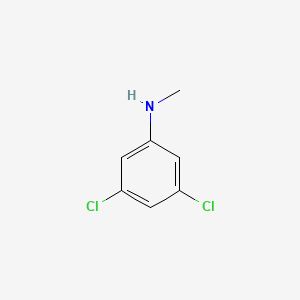

3,5-Dichloro-N-methylaniline

Description

Overview of Dichloroanilines as a Class of Organic Compounds

Dichloroanilines are a class of organic compounds derived from aniline (B41778), which is a benzene (B151609) ring attached to an amino group (-NH2). ontosight.aiwikipedia.orgwikipedia.org In dichloroanilines, two hydrogen atoms on the benzene ring are substituted with chlorine atoms, resulting in the general molecular formula C₆H₅Cl₂N. wikipedia.org The specific arrangement of these two chlorine atoms relative to the amino group gives rise to six distinct structural isomers: 2,3-dichloroaniline, 2,4-dichloroaniline (B164938), 2,5-dichloroaniline, 2,6-dichloroaniline (B118687), 3,4-dichloroaniline, and 3,5-dichloroaniline (B42879). ontosight.ai

These compounds are typically colorless to light brown crystalline solids or oils at room temperature. ontosight.aiwikipedia.org Their physical and chemical properties are influenced by the position of the chlorine atoms on the aromatic ring. solubilityofthings.com Dichloroanilines serve as crucial intermediates in the synthesis of a variety of commercial products, including dyes, pigments, herbicides, and pharmaceuticals. ontosight.aiontosight.ai For instance, 2,6-dichloroaniline is a precursor in the production of the medication clonidine. ontosight.ai The presence of electron-withdrawing chlorine atoms on the aniline ring significantly affects the basicity of the amino group and the reactivity of the ring towards electrophilic substitution. wikipedia.org

Table 1: Isomers of Dichloroaniline

| Isomer Name | CAS Number | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| 2,3-Dichloroaniline | 608-27-5 | C₆H₅Cl₂N | 162.02 |

| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N | 162.02 |

| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.02 |

| 2,6-Dichloroaniline | 608-31-1 | C₆H₅Cl₂N | 162.02 |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 |

| 3,5-Dichloroaniline | 626-43-7 | C₆H₅Cl₂N | 162.02 |

This table is generated based on data from various chemical databases and is for illustrative purposes.

Rationale for Dedicated Academic Investigation of 3,5-Dichloro-N-methylaniline

This compound, with the chemical formula C₇H₇Cl₂N, is a specific derivative within the broader class of dichloroanilines. nih.gov Its structure is distinguished by two chlorine atoms at the 3 and 5 positions of the benzene ring and a methyl group attached to the nitrogen atom of the amino group. nih.gov This unique substitution pattern is the primary driver for its dedicated academic investigation.

The presence and positioning of the two chlorine atoms significantly influence the compound's electronic properties and reactivity. smolecule.com These electron-withdrawing groups, combined with the activating effect of the N-methylamino group, create a molecule with distinct potential for use in targeted organic synthesis. smolecule.com Researchers are interested in its utility as an intermediate or building block for more complex molecules, particularly in the synthesis of dyes, agrochemicals, and potential pharmaceutical agents. smolecule.com

Key areas of its chemical behavior under investigation include nucleophilic substitution reactions, where the chlorine atoms can be replaced, and electrophilic aromatic substitution, where the N-methylamino group directs incoming electrophiles. smolecule.com The study of such reactions is fundamental to developing new synthetic methodologies. Furthermore, there is academic interest in its potential biological activities, with some research suggesting possible antimicrobial properties for related compounds. smolecule.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 42266-03-5 |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Canonical SMILES | CNC1=CC(=CC(=C1)Cl)Cl |

| InChIKey | JTUADIPAALOMFL-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Historical Context of Related N-Alkylated Aniline Derivatives in Chemical Synthesis

The N-alkylation of anilines and other amines is a fundamental transformation in organic chemistry with a long history, crucial for the industrial production of fine chemicals and pharmaceutical intermediates. rsc.org Historically, the synthesis of N-alkylated anilines often involved the reaction of anilines with alkyl halides. wikipedia.org However, this method is often plagued by a lack of selectivity, as the primary amine product can react further with the alkylating agent to form secondary, tertiary, and even quaternary ammonium (B1175870) salts, leading to a mixture of products. wikipedia.org

To overcome these selectivity issues, alternative methods were developed. In the early 20th century, the industrial synthesis of important N-alkylated anilines like N-methylaniline and N,N-dimethylaniline was established using methanol (B129727) as the alkylating agent in the presence of acid catalysts at high temperatures. wikipedia.org These specific derivatives became vital in the burgeoning dye industry. wikipedia.org

More recently, the focus has shifted towards developing more sustainable and efficient catalytic processes. The "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents and produces water as the only byproduct, represents a significant advancement. rsc.orgfigshare.com This has led to the development of catalysts based on abundant transition metals like iron and cobalt to facilitate the N-alkylation of aniline derivatives. rsc.orgfigshare.com These modern methods offer improved yields and selectivity, representing a significant evolution from the classical, less efficient synthetic routes. bham.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUADIPAALOMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495223 | |

| Record name | 3,5-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42266-03-5 | |

| Record name | 3,5-Dichloro-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42266-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dichloro N Methylaniline

Rational Design of Precursors and Reaction Pathways

The efficient synthesis of 3,5-Dichloro-N-methylaniline relies heavily on the strategic selection of starting materials and the design of optimal reaction sequences. Key considerations include the regioselective introduction of functional groups and the controlled methylation of the aniline (B41778) nitrogen.

Strategies for N-Methylation of Dichloroaniline Scaffolds

A primary route to this compound involves the direct methylation of 3,5-dichloroaniline (B42879). Various methylating agents and conditions can be employed for this transformation. Research has shown that while direct methylation is feasible, controlling the degree of methylation to favor the mono-methylated product over di-methylation is a key challenge.

Recent advancements have explored the use of carbon dioxide as a C1 source for N-methylation. In one study, the DMSO-catalyzed reduction of CO2 with 9-BBN was utilized for the N-methylation of various amines. acs.org While this method was successful for many anilines, the N-formylation of 3,5-dichloroaniline, a related transformation, proceeded with a moderate yield of 61%, suggesting that both electronic and steric factors influence the reactivity of this substrate. acs.org

Another approach involves the chlorination of N-methylaniline. smolecule.com However, this method can lead to a mixture of isomers, requiring purification to isolate the desired 3,5-dichloro product.

Synthesis from Nitrosoarene Intermediates

An alternative synthetic strategy involves the use of nitrosoarene intermediates. The synthesis of 3,5-dichloroaniline itself can be achieved through the reduction of 3,5-dichloronitrobenzene (B1666198). wikipedia.orgscribd.com This nitro compound is a key precursor. A patented process describes the production of 3,5-dichloronitrobenzene from either 2,6-dichloro-p-nitroaniline or 4,6-dichloro-o-nitroaniline through diazotization, denitrification, and hydrolysis. google.com The resulting 3,5-dichloronitrobenzene can then be hydrogenated to produce 3,5-dichloroaniline, which can subsequently be methylated. scribd.comgoogle.com

Regioselective Halogenation and Amination Approaches to Substituted Anilines

Achieving the specific 3,5-dichloro substitution pattern requires highly regioselective reactions. The direct chlorination of aniline or N-methylaniline often yields a mixture of ortho, para, and meta isomers. Therefore, more controlled methods are necessary.

One strategy involves starting with a molecule that directs the incoming chlorine atoms to the desired positions. For instance, a patented method for preparing 3,5-dichloroaniline starts with 2,4-dichloroaniline (B164938), which is first brominated to 2-bromo-4,6-dichloroaniline. google.com This is followed by deamination and subsequent ammonification to yield 3,5-dichloroaniline. google.com This multi-step process highlights the challenges of direct and selective halogenation.

Modern synthetic methods focus on catalytic approaches to achieve high regioselectivity in the halogenation of aromatic C-H bonds, which can be applied to aniline derivatives. researchgate.net Metal-free methods for the regioselective halogenation of heterocyclic compounds have also been developed, which could potentially be adapted for the synthesis of specific haloanilines. rsc.orgrsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in developing efficient and sustainable methods for the synthesis of substituted anilines. Both heterogeneous and homogeneous catalysts are being explored to improve selectivity and reaction rates.

Heterogeneous Catalysis for Selective Alkylation

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. For the N-alkylation of amines, metal-organic frameworks (MOFs) have shown promise. A cobalt-based MOF supported on a Zr metal–organic framework (UiO-67) has been demonstrated as an effective heterogeneous catalyst for the N-alkylation of various substituted anilines with benzyl (B1604629) alcohol. rsc.org While this specific study did not use 3,5-dichloroaniline, the development of such robust catalysts is a significant step towards more sustainable production methods for N-alkylated anilines.

Exploration of Novel Catalytic Systems for Aniline Functionalization

The development of novel catalytic systems for the N-alkylation of amines is an active area of research. Ruthenium and iridium complexes have been shown to catalyze the N-alkylation of amines with alcohols, proceeding through an oxidation-condensation-reduction pathway. dtu.dk Another green approach involves the N-alkylation of amines using carboxylic acids and molecular hydrogen, catalyzed by a ruthenium/triphos complex. csic.es

Gold(III) has also emerged as a powerful catalyst for the synthesis of N-substituted anilines in water, offering a biocompatible and atom-economic process. thieme.de Furthermore, palladium-catalyzed methods are widely used for C-N bond formation and the synthesis of substituted indoles from haloanilines, demonstrating the versatility of palladium in aniline functionalization. researchgate.net

The following table summarizes various synthetic approaches and key findings:

| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Product | Yield/Observations | Reference |

| N-Formylation | 3,5-Dichloroaniline | CO2, 9-BBN, DMSO | N-Formyl-3,5-dichloroaniline | 61% yield | acs.org |

| N-Alkylation | Substituted Anilines | Cobalt-based MOF, Benzyl alcohol | N-Benzylated anilines | Good to excellent yields | rsc.org |

| N-Alkylation | Amines | [Cp*IrCl2]2 | Secondary amines | Good to high yields | dtu.dk |

| N-Alkylation | Amines | Ruthenium/triphos, Carboxylic acids, H2 | Secondary and tertiary amines | Good to excellent yields | csic.es |

| N-Alkylation | Anilines | Au(III) catalyst, Benzyl alcohol, Water | N-Benzyl anilines | Moderate to excellent yields | thieme.de |

| Dechlorination | 2,3,5,6-Tetrachloroaniline | H2, Pd/C | 3,5-Dichloroaniline | 89% yield | prepchem.com |

| Hydrogenation | 3,5-Dichloronitrobenzene | H2, Raney-Nickel | 3,5-Dichloroaniline | Not specified | scribd.com |

| Multi-step Synthesis | 2,4-Dichloroaniline | Br2, NaNO2, NH3 | 3,5-Dichloroaniline | High yield reported | google.com |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the optimization of reaction parameters. Studies on the N-methylation of aniline and its derivatives provide critical insights into how variables such as catalyst structure, base, and temperature can be fine-tuned.

In the iridium-catalyzed N-methylation of aniline with methanol (B129727), the catalyst's structure is paramount. For example, iridium(I) carbonyl complexes have been found to be more active than the corresponding diene complexes. csic.es The choice of base and its concentration also play a crucial role. While various bases can be used, the reaction proceeds efficiently with catalytic amounts of a suitable base, which is essential for the deprotonation of the amine and the regeneration of the active catalyst.

The following table summarizes the optimization of reaction conditions for the N-methylation of aniline using an Iridium(I) NHC catalyst, demonstrating the impact of different parameters on reaction conversion. The principles derived are applicable to the synthesis of substituted anilines like this compound.

Table 1: Optimization of Iridium-Catalyzed N-Methylation of Aniline Data derived from studies on aniline N-methylation, illustrating principles applicable to substituted derivatives.

| Entry | Catalyst (1 mol%) | Base (50 mol%) | Temperature (K) | Time (h) | Conversion (%) |

| 1 | [Ir(μ-Cl)(cod)]₂ | Cs₂CO₃ | 383 | 5 | Low |

| 2 | [IrBr(CO)₂(IMe)] | Cs₂CO₃ | 383 | 5 | 5 |

| 3 | [IrCl(cod)(tBuImCH₂PyCH₂OMe)] | Cs₂CO₃ | 383 | 5 | 33 |

| 4 | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Cs₂CO₃ | 383 | 5 | 40 |

| 5 | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | K₂CO₃ | 423 | 16 | 99 |

| 6 | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Cs₂CO₃ | 423 | 16 | >99 |

Source: Adapted from research on Iridium(I) catalyzed N-methylation of amines. csic.es

As the data indicates, both the ligand sphere of the iridium catalyst and the choice of base significantly affect the outcome. Temperature is another critical factor, with higher temperatures generally leading to higher conversions. The electronic properties of the aniline substrate also influence reactivity, with electron-withdrawing groups sometimes requiring more forcing conditions or resulting in lower yields compared to electron-neutral or electron-rich anilines. acs.org

Stereochemical Considerations in N-Methylated Dichloroanilines

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. researchgate.net While this compound itself is an achiral molecule, stereochemical principles become highly relevant when considering its derivatives or more complex structures incorporating this moiety. A key phenomenon in this context is atropisomerism.

Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. researchgate.net In the case of N-aryl compounds, including derivatives of N-methylated dichloroanilines, restricted rotation around the carbon-nitrogen (C–N) single bond can lead to a form of axial chirality. researchgate.netmdpi.com This C–N axial chirality is a feature of interest in many biologically active molecules, chiral ligands, and advanced materials. The presence of bulky substituents ortho to the C–N bond is typically required to create a significant barrier to rotation, a condition not met by this compound itself, but which is a critical consideration in the design of its more complex, sterically hindered derivatives.

Chiral Resolution Techniques for Atropisomeric Anilines

For racemic mixtures of chiral atropisomeric anilines and their derivatives (such as anilides), chiral resolution is a primary method for separating the enantiomers. The two main strategies employed are kinetic resolution and dynamic kinetic resolution.

Kinetic Resolution (KR) Kinetic resolution operates on a racemic mixture where one enantiomer reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. mdpi.comacs.org This difference in reaction rates allows for the separation of the unreacted, enantioenriched starting material from the product. A significant limitation of KR is that the maximum theoretical yield for a single enantiomer of the starting material is 50%. acs.org Enzymes, particularly lipases, are highly effective for the kinetic resolution of conformationally stable atropisomeric compounds through enantioselective hydrolysis or esterification. acs.orgnih.gov

Dynamic Kinetic Resolution (DKR) Dynamic kinetic resolution is a more advanced technique that can theoretically achieve a 100% yield of a single enantiomer. rsc.org It is applicable to substrates where the enantiomers can rapidly interconvert (racemize) under the reaction conditions. In DKR, a chiral catalyst selectively converts one enantiomer to the product, while the remaining starting material continuously racemizes to replenish the reactive enantiomer. rsc.org This process funnels the entire racemic starting material into a single enantiomer of the product. DKR has been successfully applied in the atroposelective synthesis of axially chiral compounds through methods like reductive amination and alkylation. rsc.org

Table 2: Comparison of Chiral Resolution Techniques for Atropisomers

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Principle | Different reaction rates for enantiomers. | Combination of rapid racemization of starting material and fast, selective reaction of one enantiomer. |

| Starting Material | Conformationally stable racemates. | Racemates that are configurationally unstable (labile) under reaction conditions. |

| Maximum Yield | 50% for one enantiomer. | 100% for one enantiomer. |

| Typical Catalysts | Enzymes (e.g., lipases), chiral metal complexes. | Chiral metal complexes (e.g., Ru, Ir), organocatalysts. |

Source: Information compiled from studies on atropisomer synthesis. acs.orgrsc.org

Asymmetric Synthesis of Enantiopure this compound Derivatives

Asymmetric synthesis provides a more direct and efficient route to enantiopure compounds compared to resolution. This approach involves creating a desired stereoisomer from a prochiral or racemic precursor using a chiral influence, such as a chiral catalyst or auxiliary. For N-aryl atropisomers, several powerful catalytic asymmetric methods have been developed.

One prominent strategy is atroposelective C-H functionalization . For instance, palladium(II) catalysis with a chiral ligand, such as L-pyroglutamic acid, has been used for the atroposelective C-H olefination of anilides. mdpi.com This reaction proceeds through a dynamic kinetic resolution process to yield highly enantioenriched atropisomeric anilide products. mdpi.com

Asymmetric cycloaddition reactions also serve as a powerful tool. Rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions of diynes with ynamides have been reported to produce axially chiral anilides with good to excellent enantioselectivity. mdpi.com

Furthermore, organocatalysis has emerged as a valuable approach. Chiral phosphoric acids, for example, have been employed to catalyze the atroposelective dynamic kinetic resolution of o-amidobiaryls, leading to the synthesis of various arylindoles with excellent enantioselectivities. researchgate.net These methods highlight the diverse catalytic systems available for constructing C-N axially chiral scaffolds, which could be applied to create enantiopure derivatives of this compound bearing appropriate substitution patterns.

Table 3: Selected Asymmetric Strategies for N-Aryl Atropisomer Synthesis

| Synthetic Strategy | Catalyst System Example | Product Type |

| Atroposelective C-H Olefination | Pd(II) / L-pyroglutamic acid | Atropisomeric Anilides |

| Asymmetric [2+2+2] Cycloaddition | Rh(I) / Chiral Ligand | Axially Chiral Anilides |

| Dynamic Kinetic Resolution | Chiral Phosphoric Acid | Axially Chiral Arylindoles |

| Atroposelective Reductive Amination | Ru / Chiral Diamine Ligand | Axially Chiral Amino Alcohols |

Source: Compiled from reviews on atroposelective synthesis. researchgate.netmdpi.comrsc.org

Environmental Chemistry and Biotransformation of 3,5 Dichloro N Methylaniline

Environmental Distribution and Transport Mechanisms

The distribution of 3,5-Dichloro-N-methylaniline in the environment is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.

Fugacity models are used to predict the environmental distribution of chemicals. For chlorinated anilines, these models help estimate the likely environmental compartment where the compound will accumulate. lupinepublishers.com A Level III Fugacity Model estimation for the related compound 3,5-dichloroaniline (B42879) suggests that if released into the environment, it will predominantly partition to soil. europa.eu

According to the model, the environmental distribution is estimated as follows:

Soil: 69.4% europa.eu

Water: 30.6% europa.eu

Air & Sediment: A smaller fraction, with partitioning to sediment influenced by sorption from the water column.

This partitioning indicates that soil is the primary sink for this type of compound, with a significant amount also found in the water compartment. europa.eu

Sorption to soil and sediment particles is a critical process influencing the fate and transport of anilines and their derivatives. researchgate.netnm.gov The mobility of these compounds in the environment is largely controlled by their adsorption to soil particles, which can stabilize them against degradation and leaching. nm.govacs.org

The sorption of substituted anilines is influenced by soil properties, such as organic matter content and clay mineralogy. epa.gov For aniline (B41778) compounds, sorption can occur through various mechanisms, including partitioning into soil organic matter and covalent bonding with humic substances. acs.org The mobility of chlorinated anilines in soil is generally low due to strong sorption, which reduces their bioavailability and potential for transport to groundwater. Research on aniline derivatives shows that their partition behavior is complex and influenced by the electronic character of the environmental solvent or matrix. nih.gov

Degradation Pathways and Kinetics in Natural Systems

This compound can be transformed in the environment through both non-biological (abiotic) and biological (biotic) processes.

Abiotic degradation, particularly through photolysis and hydrolysis, plays a role in the transformation of chlorinated anilines.

Photolysis: The breakdown of a chemical by light is a significant degradation pathway for many aromatic amines. researchgate.netacs.org Studies on the closely related 3,5-dichloroaniline (3,5-DCA) show that it undergoes rapid photolysis. nyxxb.cn Under laboratory conditions with a xenon lamp, the photolytic half-life of 3,5-DCA at an initial concentration of 5 mg/L was 49.5 minutes. nyxxb.cn The rate is even faster under a UV lamp, with a half-life of 11.6 minutes. nyxxb.cn The process is pH-dependent, with the fastest degradation observed under neutral conditions. nyxxb.cn

Hydrolysis: Hydrolysis, the reaction with water, is a much slower degradation process for 3,5-DCA compared to photolysis. nyxxb.cn The hydrolysis half-life for 3,5-DCA in a neutral solution is 40.8 days. nyxxb.cn The process is slower in both acidic (77.0 days) and alkaline (86.6 days) solutions. nyxxb.cn

Interactive Table: Abiotic Degradation Half-Lives of 3,5-Dichloroaniline (5 mg/L)

| Degradation Process | Condition | Half-Life |

|---|---|---|

| Photolysis | Xenon Lamp (Neutral pH) | 49.5 minutes |

| UV Lamp (Neutral pH) | 11.6 minutes | |

| Acidic (pH 4.0) | 168 minutes | |

| Alkaline (pH 9.0) | 10.7 minutes | |

| Hydrolysis | Neutral (pH 7.0) | 40.8 days |

| Acidic (pH 4.0) | 77.0 days | |

| Alkaline (pH 9.0) | 86.6 days |

Data sourced from Zhong et al. (2022) nyxxb.cn

Microbial activity is a key factor in the degradation of chlorinated aromatic compounds. epa.gov Bacteria, in particular, are known to degrade chloroanilines, often using them as a source of carbon and nitrogen. frontiersin.orgresearchgate.net

The biodegradation of 3,5-dichloroaniline (3,5-DCA) has been observed in various microbial systems. jmb.or.kr In a study using activated sludge acclimated over 90 days, microbial communities capable of degrading 3,5-DCA were successfully enriched. nih.gov Specific bacterial strains have been isolated that can mineralize this compound. For example, a Rhodococcus sp. T1-1 isolated from pesticide-polluted soil demonstrated the ability to degrade 3,5-DCA. jmb.or.kr Research has also identified a Pseudomonas sp. DCA-1 that aerobically degrades 3,5-DCA and a Dehalobacter sp. DH-1 that anaerobically converts 3,5-DCA to 3-chloroaniline (B41212). nih.gov The initial step in the aerobic bacterial degradation of chloroanilines typically involves dioxygenase enzymes that convert the aniline into a corresponding catechol, which is then further broken down. frontiersin.orgnih.gov

The rate of microbial degradation of 3,5-dichloroaniline varies significantly depending on the presence of oxygen and the specific microbial populations.

Aerobic Degradation: Under aerobic conditions, degradation can be relatively efficient. The strain Rhodococcus sp. T1-1 was shown to degrade 84.1% of an initial 120 µg/ml concentration of 3,5-DCA within 7 days. jmb.or.kr A strain of Pseudomonas sp. (DCA-1) has been identified that is capable of aerobically degrading 3,5-DCA, 3-chloroaniline, and 2,5-dichloroaniline. nih.gov The degradation pathway involves the conversion of 3,5-DCA to 3,5-dichlorocatechol (B76880) by dioxygenase enzymes. nih.gov

Anaerobic Degradation: Anaerobic degradation of chlorinated anilines is generally slower than aerobic degradation. frontiersin.org However, specific bacteria can facilitate this process. A Dehalobacter sp. (DH-1) has been shown to anaerobically transform 3,5-DCA into 3-chloroaniline through reductive dechlorination. nih.gov This initial conversion is a critical step, as the resulting metabolite, 3-chloroaniline, can then be degraded by other microorganisms.

Interactive Table: Microbial Degradation of 3,5-Dichloroaniline

| Condition | Microorganism (Strain) | Degradation Rate/Efficiency | Pathway |

|---|---|---|---|

| Aerobic | Rhodococcus sp. (T1-1) | 84.1% degradation of 120 µg/ml in 7 days | Mineralization |

| Aerobic | Pseudomonas sp. (DCA-1) | Capable of degradation | Conversion to 3,5-dichlorocatechol |

| Anaerobic | Dehalobacter sp. (DH-1) | Capable of transformation | Conversion to 3-chloroaniline |

Data sourced from Kim et al. (2005) and Li et al. (2025) jmb.or.krnih.gov

Microbial Biodegradation in Aquatic and Terrestrial Environments

Identification of Key Metabolites and Degradation Intermediates

The biodegradation of 3,5-dichloroaniline (3,5-DCA), a significant metabolite of dicarboximide fungicides like iprodione (B1672158) and vinclozolin (B1683831), has been the subject of numerous studies. researchgate.netjmb.or.krcolby.edu These investigations have identified several key metabolites and degradation intermediates, revealing multiple transformation pathways.

Under aerobic conditions, a primary degradation route involves the conversion of 3,5-DCA to 3,5-dichlorocatechol . nih.gov This conversion is a critical step that prepares the aromatic ring for subsequent cleavage. Another identified aerobic transformation product is dichloroacetanilide . researchgate.netnih.gov In some bacterial strains, such as Bacillus megaterium IMT21, this metabolite is a key intermediate in the degradation of 3,5-DCA. researchgate.netnih.gov Furthermore, studies have pointed to the formation of dichloroaminophenol metabolites in the breakdown of DCA isomers. researchgate.netnih.gov

Anaerobic degradation pathways have also been elucidated. In anoxic environments, such as in activated sludge, Dehalobacter sp. DH-1 has been shown to convert 3,5-DCA to 3-chloroaniline through reductive dechlorination. nih.gov

The table below summarizes the key metabolites and intermediates identified in the biotransformation of 3,5-dichloroaniline.

| Precursor Compound | Metabolite/Intermediate | Transformation Condition | Reference |

| 3,5-Dichloroaniline (3,5-DCA) | 3,5-Dichlorocatechol | Aerobic | nih.gov |

| 3,5-Dichloroaniline (3,5-DCA) | Dichloroacetanilide | Aerobic | researchgate.netnih.gov |

| Dichloroaniline Isomers | Dichloroaminophenols | Aerobic | researchgate.netnih.gov |

| 3,5-Dichloroaniline (3,5-DCA) | 3-Chloroaniline | Anaerobic | nih.gov |

It is important to note that the toxicity of these metabolites can differ from the parent compound. For instance, 3,5-DCA itself is considered more toxic than its precursor fungicide, iprodione. researchgate.netcolby.edu

Microbiological Studies on Degrading Organisms

While specific microorganisms capable of degrading this compound have not been extensively documented, the initial N-demethylation is a known microbial process. For example, the fungus Aspergillus terreus has been shown to demethylate tertiary aromatic amines. srce.hrresearchgate.net The subsequent degradation of the resulting 3,5-dichloroaniline is carried out by a variety of microorganisms.

Isolation and Phenotypic Characterization of Dichloroaniline-Degrading Microorganisms

Researchers have isolated several bacterial strains from various environments, such as pesticide-polluted soil and activated sludge, that are capable of degrading 3,5-DCA. These microorganisms exhibit diverse metabolic capabilities and belong to different genera.

Pseudomonas species are frequently implicated in the degradation of chloroanilines. A strain identified as Pseudomonas sp. DCA-1 was isolated from acclimated activated sludge and demonstrated the ability to aerobically degrade 3,5-DCA. nih.gov Another study isolated a Pseudomonas sp. from soil that could degrade the fungicide iprodione and its metabolite, 3,5-DCA. researchgate.net

The genus Rhodococcus also contains members capable of 3,5-DCA degradation. A Rhodococcus sp. strain T1-1, isolated from pesticide-polluted agricultural soil, was found to utilize both the fungicide vinclozolin and 3,5-DCA as carbon sources. jmb.or.kr This strain showed a high degradation rate for 3,5-DCA. jmb.or.kr

Bacillus megaterium strain IMT21, isolated from soil with a history of exposure to the herbicide diuron, has demonstrated the ability to mineralize five different DCA isomers, including 3,5-DCA, as a sole source of carbon and energy. researchgate.netnih.gov

Under anaerobic conditions, bacteria from the genus Dehalobacter have been identified. Dehalobacter sp. strain DH-1 was found to be responsible for the anaerobic conversion of 3,5-DCA to 3-chloroaniline. nih.gov

The table below provides a summary of some isolated microorganisms known to degrade 3,5-dichloroaniline.

| Microorganism | Source of Isolation | Key Phenotypic Characteristics | Reference |

| Pseudomonas sp. DCA-1 | Activated Sludge | Aerobically degrades 3,5-DCA, 3-chloroaniline, and 2,5-dichloroaniline. | nih.gov |

| Rhodococcus sp. T1-1 | Pesticide-polluted agricultural soil | Utilizes vinclozolin and 3,5-DCA as carbon sources; degrades multiple DCA isomers. | jmb.or.kr |

| Bacillus megaterium IMT21 | Diuron-exposed soil | Mineralizes five DCA isomers, including 3,5-DCA, as a sole carbon and energy source. | researchgate.netnih.gov |

| Dehalobacter sp. DH-1 | Activated Sludge | Anaerobically converts 3,5-DCA to 3-chloroaniline. | nih.gov |

| Arthrobacter sp. | Pristine soil | Degrades iprodione, with 3,5-DCA as a downstream metabolite. | researchgate.net |

| Microbacterium sp. CQH-1 | Not specified | Utilizes iprodione and 3,5-DCA as sole carbon and energy sources. | researchgate.net |

Genetic and Genomic Analysis of Biodegradation Pathways

Genetic analyses of 3,5-DCA degrading bacteria have begun to uncover the molecular basis of this metabolic capability. These studies are crucial for understanding the evolution of these pathways and for developing genetically engineered microorganisms for bioremediation.

In Pseudomonas sp. DCA-1, transcriptome analysis led to the identification of two gene clusters, ddoA1A2A3A4 and ddoBCDE, which are responsible for the degradation of 3,5-DCA. nih.gov The ddoA1A2A3A4 cluster encodes a dioxygenase that converts 3,5-DCA to 3,5-dichlorocatechol, while the ddoBCDE cluster is involved in the subsequent mineralization of this intermediate. nih.gov

Comparative genomic analysis of Paenarthrobacter strains that degrade the fungicide iprodione has identified a conserved catabolic pathway leading to the formation of 3,5-DCA. nih.gov This pathway involves an amidase gene (ipaH), a deacetylase gene (ddaH), and a hydrolase gene (duaH). nih.gov The introduction of this gene cluster into other bacteria, such as Pseudomonas putida KT2440, has been shown to enable the complete degradation of iprodione to 3,5-DCA. nih.gov

Plasmids, which are extrachromosomal DNA elements, have also been shown to be involved in the degradation of chloroanilines. nih.gov While specific plasmids for 3,5-DCA degradation are still being investigated, their role in the catabolism of other chloroanilines suggests they are important mobile genetic elements for the dissemination of these degradation capabilities in microbial communities.

Enzymology of Dichloroaniline Catabolism

The enzymatic breakdown of 3,5-dichloroaniline involves a series of coordinated reactions catalyzed by specific enzymes. The initial N-demethylation of this compound is likely carried out by enzymes such as cytochrome P450 monooxygenases, which are known to mediate N-demethylation reactions in various organisms. nih.govwikipedia.org

Following the formation of 3,5-DCA, the key enzymes involved in its catabolism are:

Dioxygenases: These are critical for the initial attack on the aromatic ring. In Pseudomonas sp. DCA-1, a dioxygenase encoded by the ddoA1A2A3A4 gene cluster catalyzes the conversion of 3,5-DCA to 3,5-dichlorocatechol. nih.gov Aniline dioxygenases are multicomponent enzyme systems that are also implicated in the degradation of other chloroanilines. nih.gov

Laccases: These copper-based enzymes have shown potential for the degradation of 3,5-DCA, particularly in the presence of mediators. Laccase from Trametes versicolor, in combination with a catechol mediator, has been shown to achieve a high reduction rate of 3,5-DCA. nih.gov

Peroxidases: These enzymes also contribute to the transformation of chloroanilines.

Dehalogenases: In anaerobic pathways, dehalogenases are responsible for the removal of chlorine atoms from the aromatic ring, as seen in the conversion of 3,5-DCA to 3-chloroaniline by Dehalobacter sp. DH-1. nih.gov

The table below summarizes the key enzymes involved in the catabolism of dichloroanilines.

| Enzyme | Source Organism/System | Substrate | Product | Role in Degradation | Reference |

| Dioxygenase | Pseudomonas sp. DCA-1 | 3,5-Dichloroaniline | 3,5-Dichlorocatechol | Aerobic ring hydroxylation | nih.gov |

| Laccase | Trametes versicolor | 3,5-Dichloroaniline | Degradation Products | Oxidative degradation (with mediators) | nih.gov |

| Dehalogenase | Dehalobacter sp. DH-1 | 3,5-Dichloroaniline | 3-Chloroaniline | Anaerobic dechlorination | nih.gov |

| Cytochrome P450 | Various (e.g., rabbit liver microsomes) | Aromatic amines | N-demethylated and N-hydroxylated products | Initial N-demethylation and bioactivation | nih.gov |

Analytical Methodologies for the Detection and Quantification of 3,5 Dichloro N Methylaniline

Advanced Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 3,5-Dichloro-N-methylaniline from other compounds. These techniques leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. greyhoundchrom.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. sincerechemical.com

For the analysis of aniline (B41778) derivatives, including chlorinated and methylated anilines, GC-MS methods have been developed and standardized. d-nb.info These methods often involve a liquid-liquid extraction step to isolate the analytes from the sample matrix, followed by injection into the GC-MS system. d-nb.info The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and selectivity, allowing for the detection of trace levels of the compound even in complex environmental samples like groundwater. d-nb.infotandfonline.com The selection of appropriate capillary columns, such as those with non-polar stationary phases, is critical for achieving good separation of aniline isomers. greyhoundchrom.com

Table 1: GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Value |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., SE-54, DB-1MS) epa.govgoogle.com |

| Injector Temperature | 180°C - 200°C d-nb.infogoogle.com |

| Carrier Gas | Helium or Hydrogen d-nb.infogoogle.com |

| Oven Program | Temperature gradient, e.g., 70°C to 280°C d-nb.info |

| Detector | Mass Spectrometer (Single Quadrupole or Tandem MS) d-nb.info |

| Ionization Mode | Electron Ionization (EI) google.com |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for less volatile or thermally labile compounds. diva-portal.org HPLC separates compounds based on their affinity for a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

For aniline derivatives, reversed-phase HPLC with a C18 column is commonly employed. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with the addition of formic acid to improve peak shape and ionization efficiency. d-nb.infodiva-portal.org Detection can be achieved using various detectors, including UV detectors, which measure the absorbance of the analyte at a specific wavelength, and mass spectrometry (LC-MS). diva-portal.orgnih.gov LC-MS/MS provides high sensitivity and specificity, making it suitable for trace-level quantification in complex matrices like urine and environmental samples. nih.govresearchgate.netmdpi.com

Table 2: HPLC Parameters for Aniline Derivative Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 diva-portal.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with Formic Acid d-nb.infodiva-portal.org |

| Flow Rate | 0.5 - 1.0 mL/min d-nb.inforesearchgate.net |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (ESI+) diva-portal.orgcdc.gov |

| Column Temperature | Ambient or controlled (e.g., 45°C) d-nb.info |

Development of Capillary Column Methods for Isomeric Separation

The separation of isomers is a significant challenge in the analysis of substituted anilines. Capillary gas chromatography offers high separation efficiency due to the long column lengths and small inner diameters. vurup.sk The choice of the stationary phase is critical for resolving isomers. greyhoundchrom.com While standard non-polar columns like DB-5 can separate many isomers, more specialized columns may be required for closely related compounds. jiangnan.edu.cn

For instance, the separation of dichlorinated aniline isomers can be challenging. d-nb.info The development of capillary columns with specific selectivities, such as those with liquid crystalline stationary phases, has shown promise for the separation of positional and geometric isomers. vurup.sk The optimization of chromatographic conditions, including temperature programming and carrier gas flow rate, is essential to achieve the desired resolution. d-nb.info Recent advancements in column technology, such as the use of covalent organic frameworks (COFs) as stationary phases, have demonstrated excellent performance in separating various isomers. jiangnan.edu.cn

Spectroscopic and Spectrometric Characterization in Analytical Chemistry

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.orgznaturforsch.com

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the N-methyl protons. rsc.org The chemical shifts and coupling patterns of the aromatic protons can confirm the 3,5-disubstitution pattern on the aniline ring. The ¹³C NMR spectrum provides information on the number and type of carbon atoms present in the molecule. rsc.org

Table 3: Representative NMR Data for a Substituted N-methylaniline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ~7.12 (aromatic) | t |

| ~6.70 (aromatic) | dt | |

| ~6.60 (aromatic) | m | |

| ~6.50 (aromatic) | dd | |

| ~2.84 (N-CH₃) | s | |

| ¹³C NMR | ~150.33 | s |

| ~134.90 | s | |

| ~130.02 | s | |

| ~116.86 | s | |

| ~111.76 | s | |

| ~110.73 | s | |

| ~30.41 | s |

Note: The data presented is for 3-chloro-N-methylaniline and serves as an illustrative example. rsc.org The exact chemical shifts for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. rsc.org By measuring the mass-to-charge ratio of an ion with high accuracy, it is possible to calculate the molecular formula. The exact mass of this compound is 174.9955546 Da. nih.gov HRMS can confirm this mass, providing strong evidence for the compound's identity. This technique is often coupled with chromatographic methods (LC-HRMS or GC-HRMS) to provide both separation and accurate mass measurement of the components in a mixture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the functional group analysis of this compound. These methods provide detailed information about the molecular structure by probing the vibrational modes of its constituent chemical bonds. While specific experimental spectra for this compound are not extensively published, analysis can be reliably inferred from studies on closely related analogs, such as 3,5-dichloroaniline (B42879) and other N-methylated anilines. researchgate.netnih.gov

IR and Raman spectroscopy are complementary techniques. ksu.edu.sa For a vibration to be IR active, there must be a change in the molecule's dipole moment. ksu.edu.sa In contrast, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

The key functional groups of this compound that can be identified using these techniques include the N-H bond of the secondary amine, the C-N bond, the aromatic C-C and C-H bonds, and the C-Cl bonds. The presence of the methyl group on the nitrogen atom distinguishes its spectrum from that of its primary amine counterpart, 3,5-dichloroaniline.

Key expected vibrational frequencies for this compound, based on data from analogous compounds, are summarized below. researchgate.netnih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H (secondary amine) | Stretching | 3350 - 3450 | IR, Raman |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (methyl group) | Stretching | 2850 - 2960 | IR, Raman |

| C=C (aromatic ring) | Stretching | 1450 - 1600 | IR, Raman |

| N-H | Bending | 1500 - 1550 | IR |

| C-N | Stretching | 1250 - 1350 | IR, Raman |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

This table presents expected ranges based on data from analogous compounds.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental measurements to precisely assign vibrational modes. researchgate.netnih.gov Such calculations on molecules like 2,4-dichloroaniline (B164938) and 3,5-dichloroaniline have shown good agreement between calculated and experimental frequencies, providing a robust framework for interpreting the spectra. researchgate.net The substitution pattern on the aromatic ring and the nature of the substituents (e.g., chlorine atoms, methyl group) significantly influence the exact positions and intensities of the absorption bands. researchgate.net

Method Validation and Quality Control in Environmental and Synthetic Matrices

The development of robust analytical methods for quantifying this compound, particularly in complex environmental and biological samples, requires rigorous validation and quality control procedures. These steps ensure the reliability, accuracy, and reproducibility of the data. The validation process typically assesses parameters such as detection limits, quantitation limits, linearity, accuracy (recovery), precision, and selectivity, while also addressing challenges posed by the sample matrix.

Determination of Detection and Quantitation Limits

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For chloroanilines, these limits are highly dependent on the analytical technique and the sample matrix. Methods combining chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are commonly used for their high sensitivity and selectivity. nih.govsci-hub.setandfonline.com

The table below summarizes reported detection limits for the closely related compound 3,5-dichloroaniline in various matrices, which provide a strong indication of the performance achievable for this compound.

| Analytical Method | Matrix | Detection Limit |

| LC/MS/MS | Human Urine | 0.1 ng/mL |

| DLLME-GC-MS | Stream Water | 0.09 µg/L |

Data based on the analysis of the related compound 3,5-dichloroaniline. nih.govsci-hub.se

LC/MS-MS often provides superior sensitivity for non-volatile or thermally labile compounds, while GC-MS/MS can also achieve very low detection limits, often enhanced by a derivatization step to improve volatility and chromatographic behavior. nih.govtandfonline.com

Assessment of Matrix Effects and Recovery Efficiencies

When analyzing samples from complex environments such as soil, wastewater, or biological fluids, other co-extracted substances can interfere with the detection of the target analyte. This is known as the matrix effect, which can cause signal suppression or enhancement, leading to inaccurate quantification. Therefore, assessing the recovery efficiency—the percentage of the analyte successfully extracted and measured from the sample—is crucial.

Studies on related chloroanilines demonstrate the importance of this assessment. For instance, in the analysis of human urine for 3,5-dichloroaniline (a metabolite of certain fungicides), recovery efficiencies were found to be in the range of 78-107% after hydrolysis and extraction. nih.govresearchgate.net Another method for analyzing 3,5-dichloroaniline in stream water reported a relative recovery of 88%. sci-hub.se

Matrix interferences can arise from various contaminants co-extracted from the sample. epa.gov In environmental samples, naturally occurring organic matter like humic substances can interact with or bind to aniline compounds, potentially reducing extraction efficiency and complicating analysis. researchgate.net To compensate for matrix effects and losses during sample preparation, isotopically labeled internal standards, such as 3,5-dichloroaniline-(2,4,6-d3), are often used. tandfonline.com

| Analytical Method | Matrix | Analyte | Recovery Efficiency (%) |

| LC/MS/MS | Human Urine | 3,5-dichloroaniline | 78 - 107 |

| DLLME-GC-MS | Stream Water | 3,5-dichloroaniline | 88 |

Data based on the analysis of the related compound 3,5-dichloroaniline. nih.govsci-hub.se

Inter-laboratory Performance Evaluation of Analytical Methods

An inter-laboratory comparison involving the analysis of 19 aniline derivatives, including 3,5-dichloroaniline, in contaminated groundwater provides valuable insight. tandfonline.com This study compared three different procedures: a standard GC/MS method, a more sensitive GC/MS-MS method, and a direct injection LC/MS-MS method. The results showed that for most analytes, the quantification results from all three methods deviated by less than 15% from the established reference values, demonstrating a good level of inter-method and inter-laboratory agreement. tandfonline.com

Such studies highlight that while different analytical approaches may be used, with proper validation and quality control, they can produce comparable and reliable data. tandfonline.com However, they also reveal challenges, as variability can increase with more complex waste samples, and certain laboratories may consistently report higher or lower values, underscoring the need for standardized procedures and ongoing performance evaluation. epa.gov

Computational Chemistry and Cheminformatics Applied to 3,5 Dichloro N Methylaniline

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are pivotal for exploring the intrinsic properties of 3,5-Dichloro-N-methylaniline, offering a detailed view of its electronic landscape and structural dynamics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules like this compound. DFT calculations can elucidate a variety of molecular and electronic properties that govern the compound's reactivity and spectroscopic signatures.

Molecular Geometry and Electronic Properties: DFT methods, often employing basis sets like 6-311++G(d,p), are used to determine the optimized molecular geometry of the compound in its ground state. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles. For substituted anilines, the orientation of the N-methyl group relative to the aromatic ring and the electronic effects of the chloro-substituents are of particular interest. The chlorine atoms at the meta-positions (3 and 5) are expected to be electron-withdrawing, influencing the electron density distribution across the benzene (B151609) ring and on the nitrogen atom. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com For halogen-substituted anilines, the presence of halogen atoms can significantly lower the LUMO energy, impacting their reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen and chlorine atoms, indicating regions of high electron density and potential sites for electrophilic attack or hydrogen bonding. Positive potential (blue regions) would be expected around the amine and methyl hydrogens. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Anilines from DFT Calculations

| Property | Aniline (B41778) (Comparative) | 4-Chloro-N-methylaniline (Analog) | Expected Trend for this compound |

|---|---|---|---|

| HOMO Energy | Lowered by substituents | Lowered relative to aniline | Further lowered due to two Cl atoms |

| LUMO Energy | Lowered by substituents | Lowered relative to aniline | Significantly lowered |

| HOMO-LUMO Gap | Reduced by substituents | Reduced | Reduced, indicating higher reactivity |

| Dipole Moment | Increases with substitution | Higher than aniline | Expected to be significant |

Note: This table is illustrative, based on general principles and data from analogous compounds studied with DFT. Specific values require direct calculation.

Conformational Analysis: The flexibility of this compound is primarily associated with the rotation around the C-N bond and the orientation of the methyl group. Conformational analysis helps identify the most stable conformers (energy minima) and the energy barriers for rotation. For similar molecules like n-butane and 1,2-dichloroethane, staggered conformations are generally more stable than eclipsed ones due to minimized steric hindrance and torsional strain. doubtnut.comyoutube.com For this compound, the key dihedral angle is C2-C1-N-C(methyl). A potential energy surface scan, performed by systematically rotating this bond, can reveal the most stable arrangement of the N-methyl group relative to the dichlorinated ring.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time, accounting for temperature and solvent effects. mdpi.com For halogenated compounds, specialized force fields that accurately model halogen bonding are crucial. nih.govnih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal:

Solvation Structure: How solvent molecules arrange around the solute.

Dynamic Behavior: The flexibility of the molecule, including rotations and vibrations, at a given temperature.

Intermolecular Interactions: The potential for the chlorine atoms to participate in halogen bonding or other non-covalent interactions, which can be critical in biological or material science contexts. mdpi.comnih.gov

The simulation starts with an energy-minimized structure and then solves Newton's equations of motion for each atom over a series of small time steps, tracing the trajectory of the system. mdpi.com Analysis of this trajectory provides insights into the stability of different conformations and the nature of its interactions with its environment.

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification and analysis. researchgate.netarticle4pub.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The accuracy of these predictions has become a vital component in structural elucidation, especially for complex organic molecules. nih.govfrontiersin.org For this compound, calculations would predict the chemical shifts for the aromatic protons, the N-methyl protons, and the amine proton, as well as for each carbon atom in the molecule. Comparing these predicted shifts with experimental data helps confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule. materialsciencejournal.org These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net By comparing the computed IR and Raman spectra with experimental data, a detailed assignment of the observed vibrational bands can be made. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching, C-N stretching, C-Cl stretching, and various aromatic ring vibrations. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, correcting for anharmonicity and basis set limitations. core.ac.uk

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. article4pub.comresearchgate.net The calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). article4pub.com For substituted anilines, the position and intensity of absorption bands are sensitive to the type and position of substituents on the aromatic ring.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for Analogous Substituted Anilines

| Spectroscopic Data | Method | Calculated Value (Analog) | Experimental Value (Analog) |

|---|---|---|---|

| ¹³C NMR (ppm) | GIAO-DFT | Agreement with experiment | Specific shifts depend on isomer |

| ¹H NMR (ppm) | GIAO-DFT | Agreement with experiment | Specific shifts depend on isomer |

| IR (cm⁻¹) | DFT (Scaled) | Good correlation after scaling | Characteristic N-H, C-N, C-Cl bands |

| UV-Vis (nm) | TD-DFT | Predicts λ_max | Absorption peaks around 270-370 nm |

Note: This table illustrates the general agreement found in studies of similar compounds like N-(methoxysalicylidene)-4-chloroaniline and 4-chloro-N-methylaniline. researchgate.netarticle4pub.comarticle4pub.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and the role of catalysts that are often difficult to obtain experimentally.

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, most importantly, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate.

For reactions involving this compound, such as its synthesis via N-alkylation of 3,5-dichloroaniline (B42879), computational chemists can model the entire reaction pathway. Using DFT, they can locate the geometry of the transition state and calculate its energy, which determines the activation energy barrier of the reaction. mdpi.com

For instance, in the N-alkylation of an aniline with an alcohol catalyzed by an iridium complex, computational studies have identified the rate-determining step as the coordination of an imine intermediate to the metal center, following the dissociation of the aniline substrate. acs.org The characterization of the TS involves:

Geometry Optimization: Finding the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: Confirming the structure is a true TS by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the TS to confirm that it connects the correct reactant and product states. mdpi.com

These calculations provide a detailed, step-by-step atomistic view of how bonds are formed and broken during the transformation.

The synthesis of N-methylated anilines is a fundamentally important transformation, and finding efficient catalysts is a major research goal. rsc.orgrsc.orgresearchgate.net Computational screening allows for the rapid evaluation of numerous potential catalysts in silico, saving significant time and resources compared to experimental screening.

The process typically involves:

Building a Library: Creating a virtual library of potential catalysts (e.g., different transition metals, ligands, or zeolite structures). researchgate.net

Modeling the Catalytic Cycle: For each catalyst, key steps of the proposed catalytic cycle for N-alkylation are modeled. This often involves calculating the energies of intermediates and transition states.

Descriptor Calculation: The performance of each catalyst is evaluated based on a calculated descriptor, which is often the energy barrier of the rate-determining step. A lower energy barrier implies a more efficient catalyst.

Ranking and Selection: The catalysts are ranked based on their predicted performance, and the most promising candidates are then selected for experimental validation.

For the N-methylation of anilines, various catalytic systems have been explored, including those based on cobalt, ruthenium, and nickel. rsc.orgrsc.orgfigshare.com Computational studies can help rationalize the observed activity and selectivity. For example, DFT calculations can explain the synergistic effects between different metals in a bimetallic catalyst or how the pore structure of a zeolite influences selectivity for N-alkylation over C-alkylation. researchgate.net

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 3,5-dichloroaniline |

| Aniline |

| 4-Chloro-N-methylaniline |

| n-butane |

| 1,2-dichloroethane |

Predictive Modeling for Environmental Fate and Degradation

Computational chemistry and cheminformatics offer powerful tools for predicting the environmental fate and degradation of chemical compounds, providing crucial data for risk assessment without the need for extensive experimental testing. For this compound, various predictive models can be employed to estimate its behavior in the environment, including its biodegradability, partitioning across different environmental compartments, and the potential formation of degradation products. These in silico methods are integral to modern environmental science and regulatory processes like REACH europa.eu.

Quantitative Structure-Activity Relationships (QSAR) for Biodegradability

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental fate, such as biodegradability. These models are built on the principle that the properties of a chemical are determined by its molecular structure. For predicting the biodegradability of this compound, QSAR models developed for substituted anilines and phenols are particularly relevant.

Research has shown that for anilines, electronic and steric properties are more critical in determining biodegradability than hydrophobicity nih.gov. The presence of electron-withdrawing groups, such as the two chlorine atoms on the aniline ring of this compound, and the steric hindrance from the N-methyl group are key factors. These structural features can significantly influence the susceptibility of the molecule to microbial attack.

QSAR models for biodegradability can be either classification-based (predicting if a compound is "readily biodegradable" or "not readily biodegradable") or regression-based (predicting a specific rate or half-life). These models utilize molecular descriptors—numerical values that quantify different aspects of a molecule's structure. Common modeling techniques include Partial Least Squares Discriminant Analysis (PLS-DA) and Support Vector Machines (SVM) nih.govuci.edu.

A variety of software tools, such as the US EPA's EPI Suite™, incorporate QSAR models like BIOWIN™ to estimate aerobic and anaerobic biodegradability chemsafetypro.comepisuite.dev. The BIOWIN™ program uses a fragment contribution method, where the presence of specific structural fragments either increases or decreases the probability of biodegradation. For this compound, fragments like the chlorinated benzene ring would likely contribute negatively to the biodegradability score, while the N-methyl group's influence would also be factored in.

| Hydrophobicity | Logarithm of the octanol-water partition coefficient (LogP or LogKow) | While less dominant than electronic and steric factors for anilines, hydrophobicity (predicted XlogP of 3.2 uni.lu) influences the compound's partitioning to microbial cell membranes. |

Environmental Partitioning Prediction Algorithms

The environmental fate of a chemical is heavily influenced by how it partitions between air, water, soil, and biota. Computational algorithms can predict this partitioning behavior, helping to determine where a compound is likely to accumulate. Multimedia fate models, often based on the concept of fugacity, use physicochemical properties to estimate the distribution of a chemical in a model environment nih.govmdpi.com.

A critical parameter for predicting partitioning to soil and sediment is the organic carbon-normalized partition coefficient (Koc) ladwp.com. A high Koc value indicates that a chemical will adsorb strongly to organic matter in soil and sediment, making it less mobile in the environment chemsafetypro.com. Algorithms for predicting Koc often rely on the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity.

The KOCWIN™ program within EPI Suite™, for example, estimates Koc using two primary methods: one based on molecular connectivity indices and another based on a regression against the compound's LogKow regulations.govepa.gov. For this compound, with a predicted XlogP (an estimate of LogKow) of 3.2 uni.lu, these algorithms would likely predict moderate to high sorption to soil organic carbon.

Table 2: Predicted Environmental Partitioning and Mobility Based on Koc Values

| Log Koc Value | Soil Mobility Classification | Predicted Behavior for this compound |

|---|---|---|

| < 1.7 | Very High | Unlikely, given the compound's structure and hydrophobicity. |

| 1.7 - 2.7 | High | Possible, but less likely. |

| 2.7 - 3.7 | Moderate | Likely. Based on its predicted XlogP of 3.2, the compound is expected to have moderate mobility, with significant partitioning to soil and sediment organic matter. |

| 3.7 - 4.7 | Low | Likely. Strong adsorption to soil particles, limiting leaching into groundwater. |

Note: The predicted behavior is an estimation based on the compound's predicted hydrophobicity (XlogP = 3.2 uni.lu) and its structural similarity to other chlorinated anilines. Actual values would be calculated using specific software like EPI Suite™.

In Silico Assessment of Degradation Products

In silico tools can predict the likely degradation products of a compound resulting from biotic (metabolic) and abiotic (e.g., hydrolysis, photolysis) processes. This is crucial for a complete environmental risk assessment, as degradation products can sometimes be more persistent or toxic than the parent compound.

For this compound, several degradation pathways can be computationally assessed:

Biotransformation: Software can predict metabolites formed by common microbial or higher-organism enzyme systems, like cytochrome P450s. For an N-methylated aniline, likely pathways include N-dealkylation (to form 3,5-dichloroaniline), aromatic ring hydroxylation, and N-oxidation. Tools like SMARTCyp can predict which sites on a molecule are most susceptible to metabolism by cytochrome P450 enzymes nih.gov.

Hydrolysis: The HYDROWIN™ program in EPI Suite can estimate hydrolysis rates for certain chemical classes regulations.gov. While anilines themselves are generally resistant to hydrolysis, predictive models would assess the stability of the C-N bond under various pH conditions.

Dehalogenation: Computational studies on halogenated compounds can provide insight into the mechanisms of dehalogenation nih.gov. The removal of chlorine atoms from the aromatic ring is a potential degradation step, particularly under specific microbial conditions. Studies on related halogenated anilines show that the electronic properties of the molecule strongly influence the rate of enzymatic dehalogenation nih.gov.

Nitrosation: Given that this compound is a secondary amine, in silico tools like Zeneth can be used to predict its potential to form N-nitrosamine degradants under conditions where nitrosating agents are present lhasalimited.org.

Table 3: Plausible Degradation Products of this compound Predicted by In Silico Models

| Transformation Process | Predicted Degradation Product | Computational Tool/Approach |

|---|---|---|

| N-Dealkylation | 3,5-Dichloroaniline | Metabolite prediction software (e.g., based on P450 activity) |

| Aromatic Hydroxylation | 3,5-Dichloro-N-methyl-aminophenols (various isomers) | Metabolite prediction software (e.g., SMARTCyp) |

| N-Oxidation | N-(3,5-dichlorophenyl)-N-methylhydroxylamine | Metabolic pathway simulators |

| Reductive Dechlorination | 3-Chloro-N-methylaniline | Microbial degradation pathway prediction |

These in silico assessments provide a roadmap for experimental degradation studies, helping to identify potential products of concern that should be monitored in environmental samples.

Research on the Role of 3,5 Dichloro N Methylaniline As a Chemical Intermediate

Precursor in Agrochemical Synthesis and Derivatization

In the field of agricultural chemistry, aniline (B41778) derivatives are foundational for creating a wide array of active ingredients. 3,5-Dichloro-N-methylaniline and its immediate precursor, 3,5-dichloroaniline (B42879) (3,5-DCA), are particularly significant in the synthesis of crop protection agents due to the specific properties conferred by the dichlorinated phenyl moiety. myskinrecipes.com

The 3,5-dichloroaniline scaffold is a core structural component of the dicarboximide class of fungicides. nih.govresearchgate.net These fungicides are widely used to control various fungal diseases on fruits, vegetables, and ornamental plants. nih.gov 3,5-Dichloroaniline is the primary starting material for several prominent fungicidal agents, including Iprodione (B1672158) and Vinclozolin (B1683831). guidechem.comwikipedia.org

The synthesis of these fungicides typically begins with 3,5-dichloroaniline, which undergoes a series of reactions to build the final heterocyclic structure responsible for its fungicidal activity. Microbial degradation of these fungicides in the soil often leads back to the formation of 3,5-dichloroaniline as a primary metabolite. nih.govcabidigitallibrary.org The N-methylated derivative, this compound, serves as a key intermediate in the synthesis pathways for these and other related agrochemicals. myskinrecipes.com

Table 1: Fungicides Derived from the 3,5-Dichloroaniline Moiety

| Fungicide Name | Chemical Class | Primary Use | Role of 3,5-Dichloroaniline Moiety |

|---|---|---|---|

| Iprodione | Dicarboximide | Contact fungicide used against Botrytis, Sclerotinia, and other fungal diseases. nih.gov | Forms the 3,5-dichlorophenyl group attached to the hydantoin (B18101) ring. nih.gov |

| Vinclozolin | Dicarboximide | Contact fungicide used to control gray mold, brown rot, and other fungal pathogens. | Forms the 3,5-dichlorophenyl group attached to the oxazolidine (B1195125) ring. wikipedia.org |

| Fomelur | Not specified | Fungicide. guidechem.com | Serves as a key structural component. |

The reactivity of the N-methylamino group and the substituted aromatic ring makes this compound a useful precursor for developing intermediates for herbicides and insecticides. myskinrecipes.com Substituted anilines are established building blocks in the synthesis of various herbicide classes, such as phenylureas and picolinic acids. cabidigitallibrary.orgmdpi.com While specific commercial herbicides directly derived from this compound are not prominently documented, its structure is analogous to other intermediates used in the industry, such as 3-chloro-2-methylaniline, which is a key precursor for quinolinecarboxylic acid herbicides. google.com The compound's structure allows for further chemical modifications, enabling its use in creating diverse molecular libraries for screening new herbicidal and insecticidal activities.

Building Block for Pharmaceutical and Medicinal Chemistry

Aniline derivatives are fundamental building blocks in the synthesis of numerous pharmaceutical compounds, where they are incorporated into the final structure of active pharmaceutical ingredients (APIs) to impart specific pharmacological activities. echemi.com The presence of the dichloro- and N-methyl groups on the aniline ring allows for tailored modifications to enhance properties like binding affinity, metabolic stability, and lipophilicity. echemi.com

The synthesis of APIs is often a complex, multi-step process involving the precise assembly of various chemical intermediates. echemi.com Substituted anilines like this compound are valuable in this context. They can be utilized in reactions such as N-acylation, condensation, and cross-coupling to construct the core scaffolds of medicinal compounds. The N-methyl group can influence the compound's basicity and steric profile, which can be crucial for its interaction with biological targets, while the chlorine atoms can modulate the electronic properties of the ring and provide sites for further functionalization or enhance binding through halogen bonding.

This compound is a component used in the design of novel molecular scaffolds with potential therapeutic applications. A key area of research is in the development of enzyme inhibitors for various diseases.

One notable application is in the synthesis of inhibitors for Choline Kinase (ChoK), an enzyme that has become a promising drug target for cancer and malaria therapy. nih.govnih.gov Research into bispyridium compounds as ChoK inhibitors has utilized aniline derivatives as part of the linker connecting the cationic heads of the inhibitor. The specific substitution pattern on the aniline ring is critical for optimizing the inhibitor's potency and selectivity.

Additionally, scaffolds containing a 3,5-dichloro-2-hydroxyphenyl group, structurally related to 3,5-dichloroaniline, have been explored for the development of novel antimicrobial and anticancer agents, demonstrating the value of the dichlorinated phenyl motif in medicinal chemistry. mdpi.com

Table 2: Hypothetical Synthesis of a Pharmacologically Relevant Scaffold

| Step | Reactant 1 | Reactant 2 | Process | Intermediate/Product Role |

|---|---|---|---|---|

| 1 | This compound | Dicarboxylic acid chloride | Acylation | Forms a diamide (B1670390) linker with specific rigidity and electronic properties. |